Fludrocortisone Acetate is the acetate salt of a synthetic fluorinated corticosteroid with antiinflammatory and antiallergic activities. As a glucocorticoid-receptor agonist, fludrocortisone binds to cytoplasmic receptors, translocates to the nucleus, and subsequently initiates the transcription of glucocorticoid-responsive genes such as lipocortins to inhibit phospholipase A2 (PLA2). Inhibition of PLA2 activity prevents the release of arachidonic acid, a precursor of eicosanoids such as prostaglandins and leukotrienes; eicosanoids are important mediators in the pro-inflammatory response mechanism. As a mineralocorticoid-receptor agonist, this agent stimulates Na+ reabsorption and water retention and K+ and H+ secretion in the distal tubules and collecting ducts of the kidney.
See also: Fludrocortisone (has active moiety).
Fludrocortisone acetate
CAS No.: 514-36-3
Cat. No.: VC21349428
Molecular Formula: C23H31FO6
Molecular Weight: 422.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 514-36-3 |
---|---|
Molecular Formula | C23H31FO6 |
Molecular Weight | 422.5 g/mol |
IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Standard InChI | InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 |
Standard InChI Key | SYWHXTATXSMDSB-GSLJADNHSA-N |
Isomeric SMILES | CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O |
SMILES | CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
Canonical SMILES | CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
Appearance | White to Off-White Solid |
Melting Point | 233-234°C |
Chemical Properties and Identification
Fludrocortisone acetate (CAS Registry Number: 514-36-3) is a synthetic fluorinated corticosteroid with the molecular formula C₂₃H₃₁FO₆ and a molecular weight of 422.49 g/mol . It is chemically known as 9α-fluoro-11β,17,21-trihydroxy-pregn-4-ene-3,20-dione 21-acetate . The compound exists as a white to off-white crystalline solid with specific physical and chemical characteristics that distinguish it from other corticosteroids .
The following table summarizes the key physical and chemical properties of fludrocortisone acetate:
Property | Value |
---|---|
Molecular Formula | C₂₃H₃₁FO₆ |
Molecular Weight | 422.49 g/mol |
Physical Form | Crystalline Solid |
Color | White to Off-White |
Melting Point | 233-234°C |
Boiling Point | 575.1±50.0°C (Predicted) |
Optical Rotation | [α]D23 +123° (c = 0.64 in chloroform) |
Density | 1.0953 (rough estimate) |
Solubility | Practically insoluble in water, sparingly soluble in anhydrous ethanol |
Water Solubility | 54 mg/L (25°C) |
Storage Temperature | 2-8°C |
pKa | 12.06±0.70 (Predicted) |
Table 1: Physical and Chemical Properties of Fludrocortisone Acetate
The chemical structure of fludrocortisone acetate is characterized by a steroid backbone with a fluorine atom at the 9α position, hydroxyl groups at the 11β and 17 positions, and an acetate ester group at the 21 position . This unique structural arrangement contributes to its potent mineralocorticoid activity.
Synthesis and Manufacturing
Fludrocortisone acetate was first developed by Merck Sharp & Dohme (MSD) in the United States in 1954 under the brand name Alflorone Acetate . The synthesis of this compound involves a multi-step process that begins with hydrocortisone acetate. The manufacturing process typically follows these key steps:
-
Reaction of hydrocortisone acetate with phosphorus oxychloride in pyridine to produce the corresponding olefin
-
Addition of hypobromous acid to the olefin
-
Ring closure to form an epoxide
-
Ring opening with hydrogen fluoride to yield fludrocortisone acetate
The crystallization process for obtaining the pure product is described in US Patent 2,957,013 . This manufacturing method ensures the production of high-quality fludrocortisone acetate suitable for pharmaceutical applications.
Pharmacological Properties
Fludrocortisone acetate possesses unique pharmacological properties that make it valuable in clinical settings. It is primarily recognized for its potent mineralocorticoid activity, which significantly exceeds that of naturally occurring corticosteroids like hydrocortisone .
Mineralocorticoid and Glucocorticoid Activity
Fludrocortisone acetate demonstrates approximately 800 times the mineralocorticoid activity of hydrocortisone, making it an exceptionally potent agent for promoting sodium retention and maintaining electrolyte balance . Additionally, it exhibits about 11 times the glucocorticoid activity of hydrocortisone, providing it with dual therapeutic effects . This combination of activities makes it particularly suitable for treating conditions that require both mineralocorticoid and glucocorticoid effects, although its primary clinical applications leverage its mineralocorticoid properties.
Physiological Effects
In experimental studies, fludrocortisone acetate at doses of 0.1-5 μg per animal has been shown to promote sodium retention in rats in a dose-dependent manner, with 37% of sodium excreted compared to control when administered at a dose of 5 μg per animal . This potent sodium-retaining capacity is fundamental to its therapeutic applications in conditions characterized by impaired salt and water balance.
Clinical Applications
Fludrocortisone acetate has several established clinical applications, primarily centered around its mineralocorticoid properties. Its therapeutic uses span various medical conditions, with particular emphasis on disorders involving adrenal insufficiency.
Treatment of Adrenocortical Insufficiency
The primary clinical application of fludrocortisone acetate is in the treatment of primary and secondary adrenocortical insufficiency, particularly Addison's disease . In this condition, the adrenal glands fail to produce adequate amounts of essential hormones, including aldosterone. Fludrocortisone acetate serves as a synthetic replacement for aldosterone, helping to maintain proper salt and water balance in the body .
Typically, fludrocortisone acetate is administered as part of a comprehensive treatment regimen that may also include glucocorticoids such as hydrocortisone . The drug is available as tablets (usually 0.1 mg) for oral administration, and dosing is carefully tailored to individual patient needs based on clinical response and laboratory parameters .
Salt-Losing Adrenogenital Syndrome
Fludrocortisone acetate is also indicated for the treatment of salt-losing adrenogenital syndrome, a genetic disorder affecting hormone production in the adrenal glands . In this condition, the affected individuals cannot produce sufficient amounts of mineralocorticoids, leading to sodium loss and electrolyte imbalances. Fludrocortisone acetate helps address these deficiencies by promoting sodium retention and maintaining appropriate electrolyte levels.
Septic Shock
Pharmacokinetics
The pharmacokinetic properties of fludrocortisone acetate have been studied in various patient populations, with particular attention to its behavior in critically ill patients with septic shock.
Absorption and Distribution
A pharmacokinetic study in patients with septic shock revealed significant challenges with oral administration of fludrocortisone acetate . Notably, undetectable plasma concentrations were observed in 7 out of 21 patients (approximately one-third of the study population) following oral administration . This finding raises concerns about the reliability of oral fludrocortisone acetate in critically ill patients.
Pharmacokinetic Parameters
In the 14 patients who did exhibit detectable plasma concentrations, the pharmacokinetic profile of fludrocortisone acetate was best described by a one-compartmental model with the following characteristics:
The population estimates of key pharmacokinetic parameters (with inter-individual variability) were determined to be:
-
Lag time (Tlag): 0.65 h (98% variability)
-
Apparent clearance: 40 l h⁻¹ (49% variability)
The plasma half-life was estimated at 1.35 h (95% CI, 0.84–2.03), and the area under the curve of plasma concentrations was estimated at 1.25 μg h l⁻¹ (95% CI, 1.09–1.46) .
Factors Affecting Pharmacokinetics
The severity of illness, as quantified by the Simplified Acute Physiology Score II (SAPSII), was found to significantly increase both the lag time and apparent clearance of fludrocortisone acetate . Additionally, there was substantial inter-individual variability in pharmacokinetic parameters, which may impact the predictability of clinical response.
These pharmacokinetic findings highlight the challenges associated with oral administration of fludrocortisone acetate in critically ill patients, particularly those with septic shock, and suggest that alternative routes of administration or different dosing strategies may need to be explored for these patient populations.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume